molecular formula C14H17F3N6O B2778520 2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine CAS No. 2380097-36-7

2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine

Cat. No.: B2778520
CAS No.: 2380097-36-7
M. Wt: 342.326
InChI Key: WBWUAQYWWUETBC-UHFFFAOYSA-N
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Description

2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a combination of heterocyclic structures, including a triazole ring, a piperidine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is highly efficient and selective, providing good yields under mild conditions.

The final step is the formation of the pyrimidine ring, which can be synthesized through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the “click” reaction and other steps to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrimidine rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine is unique due to its combination of three distinct heterocyclic rings, which confer a diverse range of chemical and biological properties. This structural complexity allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

2-[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N6O/c15-14(16,17)12-1-4-18-13(20-12)24-11-2-6-22(7-3-11)9-10-23-8-5-19-21-23/h1,4-5,8,11H,2-3,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWUAQYWWUETBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)CCN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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